NF023 (hexasodium)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

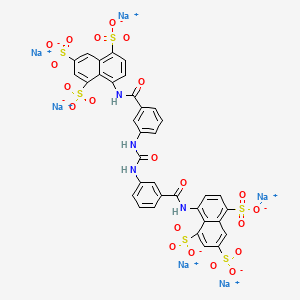

NF023 (hexasodium) is a selective and competitive antagonist of the P2X1 receptor. It is a suramin analog and exhibits subtype-selective competitive antagonism at P2X1 receptors. The compound has the molecular formula C35H20N4Na6O21S6 and a molecular weight of 1162.88 g/mol . NF023 (hexasodium) is known for its ability to inhibit the contraction induced by electrical field stimulation in smooth muscle .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NF023 (hexasodium) involves multiple steps, including the formation of sulfonated naphthalene derivatives and their subsequent coupling with aromatic amines. The reaction conditions typically involve the use of strong acids and bases, as well as high temperatures to facilitate the sulfonation and coupling reactions .

Industrial Production Methods

Industrial production of NF023 (hexasodium) follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under desiccating conditions to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions

NF023 (hexasodium) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.

Substitution: The aromatic rings in NF023 (hexasodium) can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions include various sulfonated and substituted derivatives of NF023 (hexasodium), which can be further analyzed for their biological activity .

Wissenschaftliche Forschungsanwendungen

NF023 acts primarily as a selective and competitive antagonist for the P2X1 receptor, with varying inhibitory concentrations against other P2X receptors:

| Receptor | IC50 Value |

|---|---|

| P2X1 | 0.21 μM |

| P2X3 | 28.9 μM |

| P2X2 | >50 μM |

| P2X4 | >100 μM |

These values indicate that NF023 is particularly effective at inhibiting the human P2X1 receptor, making it a valuable tool for studying purinergic signaling pathways .

Cancer Research

NF023 has been investigated for its potential in cancer therapy, particularly through its interactions with the X-linked inhibitor of apoptosis protein (XIAP). Recent studies have shown that NF023 can disrupt XIAP dimerization, which is crucial for its anti-apoptotic function. This mechanism suggests that NF023 could enhance the effectiveness of chemotherapy by promoting cancer cell apoptosis .

Case Study: XIAP Inhibition

- Objective : To evaluate the binding affinity of NF023 to XIAP.

- Method : MicroScale Thermophoresis (MST) was used to assess binding dynamics.

- Findings : The dissociation constant (Kd) for NF023 binding to wild-type XIAP was found to be approximately 25 ± 5 μM, indicating a moderate affinity that can be exploited in therapeutic contexts .

Neurological Research

The P2X receptor family plays a significant role in neurotransmission and neuroinflammation. By selectively antagonizing P2X1 receptors, NF023 may provide insights into the modulation of pain pathways and inflammatory responses. Its ability to inhibit vasopressor responses suggests potential applications in managing conditions like hypertension or other cardiovascular disorders .

Potential Therapeutic Implications

The diverse applications of NF023 extend beyond basic research into potential therapeutic uses:

- Cancer Therapy : Enhancing apoptosis in tumor cells by targeting XIAP.

- Pain Management : Modulating pain signaling through P2X receptor inhibition.

- Cardiovascular Health : Investigating its effects on vascular responses could lead to new treatments for hypertension.

Wirkmechanismus

NF023 (hexasodium) exerts its effects by selectively and competitively binding to P2X1 receptors, thereby inhibiting their activation. This antagonism prevents the influx of calcium ions, which is essential for muscle contraction and other cellular processes. The compound’s molecular targets include the P2X1 receptor and other related ion channels .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Suramin: Another P2X1 receptor antagonist with a broader range of activity.

A-317491: A non-nucleotide P2X3 and P2X2/3 receptor antagonist.

Gefapixant: A P2X3 receptor antagonist with potential therapeutic applications in respiratory diseases

Uniqueness of NF023 (hexasodium)

NF023 (hexasodium) is unique due to its high selectivity and competitive antagonism at P2X1 receptors. Its ability to inhibit smooth muscle contraction induced by electrical field stimulation sets it apart from other similar compounds .

Biologische Aktivität

NF023 (hexasodium) is a potent and selective antagonist of the P2X1 receptor, a subtype of purinergic receptors that play critical roles in various physiological processes, including muscle contraction and neurotransmission. This article delves into the biological activity of NF023, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₃₅H₂₀N₄Na₆O₂₁S₆

- Molecular Weight : 1168.92 g/mol

- CAS Number : 104869-31-0

- Solubility : 105.3 mg/mL in water

NF023 acts primarily as a competitive antagonist at the P2X1 receptor, with varying inhibitory potency against other P2X receptor subtypes:

| Receptor Type | IC50 Value (μM) |

|---|---|

| P2X1 | 0.21 |

| P2X3 | 28.9 |

| P2X2 | >50 |

| P2X4 | >100 |

This selectivity allows NF023 to be utilized in studies investigating the role of P2X1 receptors in different biological contexts without significantly affecting other receptor types.

In Vitro Studies

In vitro, NF023 demonstrates significant effects on cellular signaling pathways:

- Selectivity for G Proteins : NF023 selectively inhibits recombinant Gi alpha-1 and Go alpha with an EC50 value around 300 nM .

- Concentration-Response Relationship : At concentrations of 5 and 30 μM, NF023 induces a rightward shift in the ATP concentration-response curve without altering the maximal response, indicating its competitive antagonistic effect (KB = 1.19 μM) .

In Vivo Studies

In vivo experiments reveal additional insights into the pharmacological effects of NF023:

- Vasopressor Response : When administered at a dose of 100 µmol/kg intravenously , NF023 effectively inhibits vasopressor responses triggered by α,β-mATP but does not affect those induced by noradrenaline in pithed rats .

Anticancer Potential

Recent studies have explored the potential anticancer properties of NF023. A study highlighted its ability to disrupt protein-protein interactions involving cIAP2 and TRAF2, which are crucial for cell survival and proliferation in cancer cells. This disruption suggests that NF023 could serve as a lead compound for developing novel anticancer therapies targeting these pathways .

Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of NF023 derivatives has revealed that modifications to its chemical structure can significantly enhance its binding affinity to various targets, including XIAP-BIR1 complexes. This could represent a novel strategy for inhibiting cell survival mechanisms in cancer .

Eigenschaften

Molekularformel |

C35H20N4Na6O21S6 |

|---|---|

Molekulargewicht |

1162.9 g/mol |

IUPAC-Name |

hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate |

InChI |

InChI=1S/C35H26N4O21S6.6Na/c40-33(38-25-7-9-27(63(49,50)51)23-13-21(61(43,44)45)15-29(31(23)25)65(55,56)57)17-3-1-5-19(11-17)36-35(42)37-20-6-2-4-18(12-20)34(41)39-26-8-10-28(64(52,53)54)24-14-22(62(46,47)48)16-30(32(24)26)66(58,59)60;;;;;;/h1-16H,(H,38,40)(H,39,41)(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;;/q;6*+1/p-6 |

InChI-Schlüssel |

FMQURVHYTBGYSQ-UHFFFAOYSA-H |

Kanonische SMILES |

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NC3=C4C(=CC(=CC4=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Synonyme |

8,8'-(carbonylbis(imino-3,1-phenylene))bis-(1,3,5-naphthalenetrisulfonic acid) NF-023 NF023 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.